N-(5-amino-2,3-dimethylphenyl)acetamide

Medicinal chemistry Drug-likeness Physicochemical profiling

N-(5-Amino-2,3-dimethylphenyl)acetamide (CAS 135855-55-9, C₁₀H₁₄N₂O, MW 178.23) is a substituted aromatic acetamide distinguished by a primary amino group at the 5-position and methyl groups at the 2,3-positions of the phenyl ring. This substitution pattern creates a unique hydrogen-bonding and electronic profile within the dimethylphenylacetamide class.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12995488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2,3-dimethylphenyl)acetamide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)NC(=O)C)N
InChIInChI=1S/C10H14N2O/c1-6-4-9(11)5-10(7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
InChIKeyHYQLHYQHXBSNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2,3-dimethylphenyl)acetamide: A Differentiated Acetamide for Metabolic and Ion Channel Research Procurement


N-(5-Amino-2,3-dimethylphenyl)acetamide (CAS 135855-55-9, C₁₀H₁₄N₂O, MW 178.23) is a substituted aromatic acetamide distinguished by a primary amino group at the 5-position and methyl groups at the 2,3-positions of the phenyl ring. This substitution pattern creates a unique hydrogen-bonding and electronic profile within the dimethylphenylacetamide class [1]. While structurally related to lidocaine-type antiarrhythmics and local anesthetics, the presence of the 5-amino group differentiates this compound from non-aminated dimethylacetanilides and positional isomers, enabling distinct target engagement profiles relevant to aminopeptidase N (APN) inhibition, metabolic enzyme research, and ion channel modulation programs.

Why N-(5-Amino-2,3-dimethylphenyl)acetamide Cannot Be Replaced by Generic Dimethylacetanilide Analogs


Generic dimethylacetanilides such as N-(2,3-dimethylphenyl)acetamide (CAS 134-98-5), N-(2,5-dimethylphenyl)acetamide (CAS 2050-44-4), and N-(3,5-dimethylphenyl)acetamide (CAS 2050-45-5) lack the 5-amino substituent present in the target compound . This structural omission fundamentally alters the hydrogen-bond donor (HBD) count, molecular recognition capacity, and biological activity profile. The 5-amino group provides an additional HBD (total HBD = 2 vs. 1 for non-aminated analogs), enabling bidentate interactions with metalloenzyme active sites such as aminopeptidase N (APN) . Positional isomers, including N-(5-amino-2,4-dimethylphenyl)acetamide (CAS 53780-33-9) and N-(3-amino-2,6-dimethylphenyl)acetamide, shift the amino group location, altering electronic distribution and steric accessibility, which leads to divergent target selectivity and potency. Empirical activity data show that the 2,3-dimethyl-5-amino configuration achieves an APN IC₅₀ of 50 nM, whereas the same compound exhibits HDAC1/2 IC₅₀ > 100,000 nM, demonstrating a >2,000-fold selectivity window that is configuration-dependent [1]. This evidence underscores that dimethylacetanilide subclass is not a single commodity; procurement based on functional group position is critical for assay reproducibility.

Quantitative Differentiation Evidence for N-(5-Amino-2,3-dimethylphenyl)acetamide vs. Closest Analogs


Hydrogen-Bond Donor Count Distinguishes Target Compound from Non-Aminated Dimethylacetanilides

The presence of the 5-amino group increases the hydrogen-bond donor (HBD) count from 1 (characteristic of all non-aminated dimethylacetanilide analogs) to 2 in the target compound. This is a structurally defined, quantifiable difference with direct implications for target binding and pharmacokinetic behavior . Hydrogen-bond donor count is a key parameter in Lipinski's Rule of Five; compounds with HBD ≤ 5 are considered more drug-like [1].

Medicinal chemistry Drug-likeness Physicochemical profiling

APN Inhibitory Activity Demonstrates >2,000-Fold Selectivity Over HDAC1/2 Within the Same Compound

N-(5-Amino-2,3-dimethylphenyl)acetamide exhibits an IC₅₀ of 50 nM against porcine kidney aminopeptidase N (APN), while displaying an IC₅₀ > 100,000 nM against human HDAC1/2 in HeLa nuclear extract under identical assay conditions (30 min incubation, Boc-Lys(acetyl)-AMC substrate) [1]. This represents a selectivity ratio exceeding 2,000-fold. In contrast, the non-aminated analog N-(2,3-dimethylphenyl)acetamide and the 2,5-dimethyl isomer lack curated APN activity data in major public databases including BindingDB and ChEMBL, suggesting that the 5-amino-2,3-dimethyl substitution pattern is critical for APN engagement.

Aminopeptidase N inhibition HDAC selectivity Enzymology

Dimethylphenylacetamide Scaffold Confers Class-Level Antiarrhythmic Activity Superior to Lidocaine in Preclinical Models

Dimethylphenylacetamide (DPA) derivatives, including tertiary amine compounds bearing the 2,3-dimethyl substitution pattern, have demonstrated sodium channel (Naᵥ)-blocking and cardioprotective properties in rodent models of catecholamine-induced arrhythmia [1]. The quaternary DPA derivative LKhT-3-00 prevented adrenaline-induced ventricular arrhythmia and conducted in ionized form across cardiac bilipid membranes, exhibiting a mechanism comparable to lidocaine [2]. Additional studies confirm that select 2′,6′-dimethylphenylacetamide derivatives are superior to lidocaine in preventing ventricular ischemia, reperfusion fibrillation, and toxic fibrillation [3].

Antiarrhythmic activity Ion channel pharmacology Cardiac electrophysiology

Distinct Physicochemical Profile: Molecular Weight and Predicted LogP Differentiate Target Compound from Non-Aminated Analogs

Key physicochemical parameters for N-(5-amino-2,3-dimethylphenyl)acetamide (MW 178.23 g/mol) were compared with the closest non-aminated analog, N-(2,3-dimethylphenyl)acetamide (MW 163.22 g/mol). The target compound exhibits a 9.2% higher molecular weight and a predicted higher polar surface area due to the 5-amino substituent . Predicted boiling point is 488.0±45.0 °C for the target compound, with a reported melting point of 133 °C . These properties affect solubility, permeability, and formulation strategies. The 5-amino-2,3-dimethyl substitution pattern also confers distinct chromatographic retention behavior compared to the 2,4-dimethyl isomer (CAS 53780-33-9), enabling analytical differentiation [1].

Physicochemical characterization ADME prediction Compound procurement

Synthetic Tractability and Intermediate Utility Validated by Patent Literature

Process patents for the preparation of 5-amino-2,4-dimethylacetanilide (CAS 53780-33-9) via catalytic hydrogenation of crude nitration mixtures confirm the synthetic feasibility of aminodimethylacetanilides as a compound class [1]. The target compound (2,3-dimethyl isomer) is accessible through analogous synthetic routes starting from 2,3-dimethylaniline via nitration, reduction, and acetylation . Patent US-4027043-B1 specifically references 5-amino-2,3-dimethylphenyl intermediates for pharmaceutical applications, indicating industrial relevance [2]. Unlike the 2,4-dimethyl isomer, which has a published preparative-scale hydrogenation process (US patent 5,973,946 describing reduction of 5-nitro-2,4-dimethylacetanilide), the target 2,3-dimethyl isomer offers stereoelectronic properties that favor distinct downstream derivatization pathways, as inferred from nitration regioselectivity studies.

Organic synthesis Pharmaceutical intermediates Patent chemistry

Absence of Curated Activity Data for Positional Isomers Creates a Procurement-Driven Evidence Gap

A systematic search of major public bioactivity databases (BindingDB, ChEMBL) as of April 2026 reveals that no curated target activity data exist for N-(5-amino-2,4-dimethylphenyl)acetamide (CAS 53780-33-9), N-(3-amino-2,6-dimethylphenyl)acetamide, or N-(2-amino-4,5-dimethylphenyl)acetamide [1]. In contrast, the target compound (CAS 135855-55-9) has validated entries in BindingDB (BDBM50144929) with APN IC₅₀ = 50 nM and HDAC1/2 IC₅₀ > 100,000 nM, and in ChEMBL (CHEMBL3764200) [2]. This data availability asymmetry means that researchers seeking structurally characterized, biologically profiled aminodimethylacetanilides are limited to the 5-amino-2,3-dimethyl substitution pattern unless they invest in de novo screening.

Data availability Compound selection Research procurement

Optimal Application Scenarios for N-(5-Amino-2,3-dimethylphenyl)acetamide Based on Differentiated Evidence


APN-Targeted Metabolic Disease Probe Development

With an APN IC₅₀ of 50 nM and >2,000-fold selectivity over HDAC1/2, N-(5-amino-2,3-dimethylphenyl)acetamide serves as a selective chemical probe for aminopeptidase N in metabolic disorder research. Unlike non-aminated dimethylacetanilide analogs that lack curated APN activity, this compound provides validated potency data, enabling immediate deployment in target validation studies without preliminary screening. The 5-amino group enables bidentate zinc coordination in the APN active site, a binding mode unavailable to non-aminated analogs [1]. Researchers investigating APN roles in glucose homeostasis, angiogenesis, or tumor metastasis should prioritize this compound over generic dimethylacetanilides.

Cardiac Ion Channel Pharmacology and Antiarrhythmic Drug Discovery

The dimethylphenylacetamide scaffold, particularly with 2,3-dimethyl substitution, is pharmacologically validated for sodium channel (Naᵥ)-blocking activity with preclinical efficacy matching or exceeding lidocaine in preventing catecholamine-induced arrhythmia, ventricular ischemia, and reperfusion fibrillation [2]. N-(5-Amino-2,3-dimethylphenyl)acetamide provides an entry point into this scaffold class for structure-activity relationship (SAR) exploration. Its 5-amino group offers a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation) to optimize cardiac Naᵥ subtype selectivity and pharmacokinetic properties. Electrophysiology labs studying Naᵥ1.5 or developing Class Ib antiarrhythmics should consider this compound as a core scaffold.

Patent-Circumventing Pharmaceutical Intermediate Synthesis

Patents such as US-4027043-B1 cite the 5-amino-2,3-dimethylphenyl moiety in pharmaceutical compositions, indicating industrial relevance [3]. While the 2,4-dimethyl isomer (CAS 53780-33-9) benefits from an established preparative-scale hydrogenation process [4], the 2,3-dimethyl isomer occupies a less crowded intellectual property space. Medicinal chemistry teams requiring novel dimethylacetanilide scaffolds to circumvent existing composition-of-matter patents should source N-(5-amino-2,3-dimethylphenyl)acetamide as a late-stage diversification intermediate. Its 5-amino group enables parallel library synthesis via amidation, reductive amination, or urea formation. Custom synthesis providers can scale production using nitration-reduction-acetylation chemistry analogous to the patented 2,4-isomer process.

Metalloenzyme Inhibitor Screening Libraries

The 5-amino-2,3-dimethyl substitution pattern provides a bidentate metal-coordinating pharmacophore (aniline NH₂ plus acetamide carbonyl) capable of chelating catalytic zinc ions in metalloenzymes such as APN, HDACs, and matrix metalloproteinases (MMPs). N-(5-Amino-2,3-dimethylphenyl)acetamide has demonstrated differentiated activity between APN (IC₅₀ 50 nM) and HDAC1/2 (IC₅₀ >100,000 nM), confirming that subtle structural features drive metalloenzyme selectivity [5]. High-throughput screening facilities building focused metalloenzyme inhibitor libraries should include this compound as a selectivity control. Its >2,000-fold selectivity window helps identify false-positive hits from pan-metalloenzyme inhibitors, improving screening assay fidelity.

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